molecular formula C14H18F3NO2S B14773956 (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide

(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide

Cat. No.: B14773956
M. Wt: 321.36 g/mol
InChI Key: PSARJNDBMICJKA-FHQWGVRCSA-N
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Description

(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a sulfinamide group, which is known for its utility in asymmetric synthesis and as a chiral auxiliary.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-methylpropane-2-sulfinamide and 1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like triethylamine or sodium hydride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonamides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfinamides.

Scientific Research Applications

(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide
  • 2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfonamide

Comparison

    Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.

    Functional Groups: The presence of the sulfinamide group in (S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide distinguishes it from sulfonamide derivatives, which may have different reactivity and applications.

Properties

Molecular Formula

C14H18F3NO2S

Molecular Weight

321.36 g/mol

IUPAC Name

(S)-2-methyl-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)propane-2-sulfinamide

InChI

InChI=1S/C14H18F3NO2S/c1-13(2,3)21(20)18-12(14(15,16)17)9-11(19)10-7-5-4-6-8-10/h4-8,12,18H,9H2,1-3H3/t12?,21-/m0/s1

InChI Key

PSARJNDBMICJKA-FHQWGVRCSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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